molecular formula C14H26N2O4 B1372442 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate CAS No. 1016258-69-7

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

Cat. No. B1372442
M. Wt: 286.37 g/mol
InChI Key: UHHUEAGCENEXAJ-UHFFFAOYSA-N
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Description

“1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate” is a chemical compound with the CAS Number: 1016258-69-7 . It has a molecular weight of 286.37 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a colorless to pale-yellow solid or liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 286.37 . It is a colorless to pale-yellow solid or liquid . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

    • Application : This compound is a precursor in the synthesis of fentanyl, a potent synthetic opioid .
    • Method of Application : The specific synthesis methods are not provided, but it’s mentioned that traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .
    • Results or Outcomes : The use of this compound in illicit drug synthesis has led to its placement under international control to prevent its diversion from licit industry .
    • Application : This compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimeras) development for targeted protein degradation .
    • Method of Application : The specific methods of application are not provided, but typically, in PROTAC development, the compound would be used to link a ligand for an E3 ubiquitin ligase to a ligand for the target protein, facilitating the degradation of the target protein .
    • Results or Outcomes : The use of this compound in PROTAC development could potentially lead to the creation of more effective targeted therapies for various diseases .
    • Application : This compound can be used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 non-nucleoside reverse transcriptase inhibitors .
    • Method of Application : The specific methods of application are not provided, but typically, in the development of HIV-1 NNRTIs, the compound would be used in the synthesis of pDAPY derivatives .
    • Results or Outcomes : The use of this compound in the development of HIV-1 NNRTIs could potentially lead to the creation of more effective treatments for HIV-1 .
    • Application : This compound can be used to synthesize piperidine-substituted triazine derivatives .
    • Method of Application : The specific methods of application are not provided, but typically, in the synthesis of piperidine-substituted triazine derivatives, the compound would be used as a key component .
    • Results or Outcomes : The use of this compound in the synthesis of piperidine-substituted triazine derivatives could potentially lead to the creation of novel compounds with various applications .
    • Application : This compound can be used to synthesize piperidine-substituted triazine derivatives .
    • Method of Application : The specific methods of application are not provided, but typically, in the synthesis of piperidine-substituted triazine derivatives, the compound would be used as a key component .
    • Results or Outcomes : The use of this compound in the synthesis of piperidine-substituted triazine derivatives could potentially lead to the creation of novel compounds with various applications .
    • Application : This compound can be used to synthesize piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which are potent HIV-1 non-nucleoside reverse transcriptase inhibitors .
    • Method of Application : The specific methods of application are not provided, but typically, in the development of HIV-1 NNRTIs, the compound would be used in the synthesis of pDAPY derivatives .
    • Results or Outcomes : The use of this compound in the development of HIV-1 NNRTIs could potentially lead to the creation of more effective treatments for HIV-1 .

Safety And Hazards

The compound is considered hazardous and has the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-10,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHUEAGCENEXAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676679
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

CAS RN

1016258-69-7
Record name 1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Platinum(IV) oxide (0.724 g, 3.19 mmol) and 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (Intermediate 7) (9 g, 31.9 mmol) in acetic acid (100 ml) were stirred under an atmosphere of hydrogen at 5 bar and 25° C. for 1 day. The crude product was filtered through celite and the filtrate purified by ion exchange chromatography, using an SCX column. The desired product was eluted from the column using 7M NH3/MeOH and pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate (7.59 g, 83%) as a colourless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.724 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 2
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 3
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 4
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 5
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate
Reactant of Route 6
1-tert-Butyl 4-ethyl 4-(aminomethyl)piperidine-1,4-dicarboxylate

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